molecular formula C7H11NO5 B1374138 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid CAS No. 1009120-05-1

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Cat. No. B1374138
M. Wt: 189.17 g/mol
InChI Key: JPCXGAHSWZKCCO-UHFFFAOYSA-N
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Description

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, also known as O-Methoxycarbonylaminoacetic acid (OMCA), is an organic compound belonging to the class of oxetanes. It is a colorless crystalline solid that is soluble in water, ethanol, and other polar solvents. It is a versatile molecule that has many applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

  • Angiotensin-Converting Enzyme Inhibition : Research by Yanagisawa et al. (1987) focused on derivatives of acetic acids, like the one , for their potential as angiotensin-converting enzyme (ACE) inhibitors. Their study revealed that specific structural configurations of these compounds could result in potent inhibitory activity, which is significant in the context of hypertension and cardiovascular diseases (Yanagisawa et al., 1987).

  • Liposome Conjugation for Immunization : Frisch et al. (1996) described the synthesis of heterobifunctional reagents, including those with structures similar to 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, for the purpose of coupling peptides to liposomes. These liposomal constructs are used in immunization, highlighting the compound's potential role in vaccine development and immunotherapy (Frisch et al., 1996).

  • Synthesis of Biologically Active Amino Acids : A study by Galeazzi et al. (1996) explored the synthesis of pyrrolidin-2-ones, which are structurally related to the compound . Their research contributes to the broader understanding of synthesizing biologically active amino acids, a crucial aspect in drug development and molecular biology (Galeazzi et al., 1996).

  • Synthesis of Aromatic Carbamate Derivatives : The work by Velikorodov et al. (2014) involved the condensation of compounds structurally similar to 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid for the formation of chromene derivatives. This has implications in the field of organic synthesis, particularly in the creation of complex organic molecules for various applications (Velikorodov et al., 2014).

  • Preparation of Cephem Antibiotics : Tatsuta et al. (1994) focused on the preparation of compounds similar to 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid as part of the synthesis of cephem antibiotics. Their research contributes to the development of antibiotics, particularly in the creation of new and more effective antibacterial agents (Tatsuta et al., 1994).

properties

IUPAC Name

2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-12-7(11)8-5(6(9)10)4-2-13-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCXGAHSWZKCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717232
Record name [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

CAS RN

1009120-05-1
Record name [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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